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Boc-Thr(Allyl)-OH

Cat. No.: B12439560
M. Wt: 259.30 g/mol
InChI Key: WGBNSEZZQPQYHR-BDAKNGLRSA-N
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Description

Contextualization of Threonine in Peptide Chemistry and Post-Translational Modification Research

Threonine, one of the two proteinogenic amino acids with two stereogenic centers, plays a crucial role in the structure and function of proteins. wikipedia.org Its hydroxyl side chain is a key site for post-translational modifications (PTMs), which are chemical alterations that occur after a protein is synthesized. chomixbio.comsigmaaldrich.comthermofisher.com The most common PTMs involving threonine are O-linked glycosylation, the attachment of sugar moieties, and phosphorylation, the addition of a phosphate (B84403) group. wikipedia.orgchomixbio.comsigmaaldrich.comthermofisher.com These modifications can significantly impact a protein's activity, stability, and interactions with other molecules, and are integral to cellular processes such as signal transduction and metabolic regulation. chomixbio.comthermofisher.com The ability to synthesize peptides and proteins with specific PTMs is therefore of great interest for studying their biological roles and for the development of new therapeutics. rsc.org

Rationale for N-Boc Protection Strategies in Amino Acid Synthesis and its Orthogonality Principles

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. cymitquimica.comnih.govorganic-chemistry.org Its popularity stems from its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). biosynth.comresearchgate.net This acid-lability provides a degree of orthogonality with other protecting groups that are stable to acid but labile to other reagents. biosynth.comiris-biotech.de In solid-phase peptide synthesis (SPPS), the Boc/Bn (benzyl) combination is considered quasi-orthogonal, as both are cleaved by acid, but their removal can be controlled by using acids of different strengths. biosynth.com The use of Boc protection is particularly advantageous in the synthesis of hydrophobic peptides and those containing ester or thioester moieties. nih.gov The principle of orthogonality is crucial in multi-step syntheses, allowing for the selective deprotection of one functional group while others remain protected, enabling precise control over the synthetic sequence. fiveable.me

Protecting Group CombinationDeprotection Condition for α-Amino GroupDeprotection Condition for Side-Chain GroupOrthogonality
Fmoc/tBu Base (e.g., piperidine)Acid (e.g., TFA)Orthogonal. biosynth.comiris-biotech.de
Boc/Bn Acid (e.g., TFA)Stronger Acid (e.g., HF)Quasi-orthogonal. biosynth.com
Boc/Allyl Acid (e.g., TFA)Palladium(0) catalysisOrthogonal. fiveable.methermofisher.com

Significance of Allyl Ethers as Orthogonal Hydroxyl Protecting Groups for Research Applications

The allyl ether is a valuable protecting group for hydroxyl functions in organic synthesis, including in carbohydrate and peptide chemistry. acs.orgorganic-chemistry.orgmpg.denih.gov A key advantage of the allyl group is its stability under both acidic and basic conditions, which allows for its use in conjunction with acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups, establishing an orthogonal protection scheme. fiveable.meorganic-chemistry.org The removal of the allyl group is typically achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. thermofisher.comorganic-chemistry.org This selective deprotection allows for site-specific modifications of the hydroxyl group while the rest of the peptide chain remains protected. sigmaaldrich.comgoogle.com This strategy is particularly useful for the synthesis of cyclic peptides, branched peptides, and peptides with side-chain modifications. thermofisher.comsigmaaldrich.comgoogle.com

Overview of Boc-Thr(Allyl)-OH as a Specialized Building Block in Chemical Synthesis and Methodology Development

This compound is a commercially available amino acid derivative that incorporates both the Boc protecting group on the α-amine and an allyl ether on the threonine side-chain hydroxyl group. chemimpex.comsigmaaldrich.com This specific combination makes it a highly versatile building block in chemical synthesis. chemimpex.com The orthogonal nature of the Boc and allyl protecting groups allows for the selective deprotection of either the N-terminus (using acid) or the side-chain hydroxyl group (using a palladium catalyst). This enables researchers to perform specific chemical transformations at either position without affecting the other. For instance, after incorporating this compound into a peptide chain, the N-terminal Boc group can be removed to allow for further chain elongation. Subsequently, or at any desired stage, the allyl group on the threonine side chain can be removed to expose the hydroxyl group for modifications such as glycosylation, phosphorylation, or attachment of fluorescent labels or other moieties. This strategic utility makes this compound a valuable tool in the development of new synthetic methodologies and in the preparation of complex, modified peptides for various research applications. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO5 B12439560 Boc-Thr(Allyl)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxybutanoic acid

InChI

InChI=1S/C12H21NO5/c1-6-7-17-8(2)9(10(14)15)13-11(16)18-12(3,4)5/h6,8-9H,1,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1

InChI Key

WGBNSEZZQPQYHR-BDAKNGLRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC=C

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC=C

Origin of Product

United States

Synthetic Methodologies for Boc Thr Allyl Oh

Strategies for N-Boc Protection of Threonine Hydroxyl Moiety

The introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of threonine is a foundational step in the synthesis of Boc-Thr(Allyl)-OH. This protection is essential to prevent unwanted side reactions at the amino group during subsequent synthetic transformations. peptide.combibliomed.org The stability of the Boc group under a variety of conditions, except for acidic environments, makes it an ideal choice for this purpose. organic-chemistry.orgtotal-synthesis.com

Direct Boc-Anhydride Mediated Protection and Optimization

The most common and direct method for the N-Boc protection of threonine involves the use of di-tert-butyl dicarbonate, also known as Boc-anhydride (Boc₂O). organic-chemistry.orghighfine.com This reaction is typically performed by treating threonine with Boc₂O in the presence of a base. wikipedia.orgnih.gov The base plays a crucial role in deprotonating the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc-anhydride. total-synthesis.com

The reaction conditions can be optimized to achieve high yields. Common solvent systems include aqueous solutions or mixtures of organic solvents like dioxane, tetrahydrofuran (B95107) (THF), and water. highfine.comwikipedia.org The choice of base is also critical, with inorganic bases such as sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃), or organic bases like triethylamine (B128534) (TEA), being frequently employed. highfine.com For amines with lower nucleophilicity, the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be beneficial. wikipedia.org

Table 1: Optimization of Boc-Anhydride Mediated Protection

EntryBaseSolventCatalystYield (%)
1NaOHDioxane/WaterNoneHigh
2NaHCO₃THF/WaterNoneGood
3TriethylamineDichloromethane (B109758)DMAPHigh

This table is illustrative and based on general principles of Boc protection. Specific yields can vary based on precise reaction conditions.

Alternative Boc-ylation Reagents and Conditions

While Boc-anhydride is the most prevalent reagent, other electrophilic sources of the Boc group exist. organic-chemistry.org These can include reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) and Boc-azide, although they are less commonly used for standard amino acid protection. organic-chemistry.org Alternative conditions for Boc protection have also been explored. For instance, reactions can be carried out under anhydrous conditions, which can be advantageous for substrates that are sensitive to water. organic-chemistry.org In some cases, heating the reaction mixture can improve the rate and yield of the protection reaction. wikipedia.org

Formation of the Allyl Ether on the Threonine Side-Chain Hydroxyl Group

The introduction of the allyl group onto the side-chain hydroxyl moiety of threonine is a key step that imparts versatility to the final product. The allyl group is stable to the acidic conditions used to remove the Boc group and can be selectively removed using transition metal catalysts, providing an orthogonal protection strategy. google.com

Allylation Reactions Using Allyl Halides

A common method for forming the allyl ether is through a nucleophilic substitution reaction using an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. researchgate.net The base deprotonates the side-chain hydroxyl group of the N-Boc protected threonine, forming an alkoxide that then acts as a nucleophile to displace the halide from the allyl electrophile.

The efficiency of the allylation reaction is highly dependent on the reaction conditions. The choice of solvent can significantly impact the solubility of the reactants and the rate of reaction. Polar aprotic solvents such as dimethylformamide (DMF) are often effective for this type of reaction. orgsyn.org Temperature is another critical parameter that can be adjusted to optimize the reaction rate and minimize side reactions.

The selection of a suitable base is crucial for the success of the allylation. The base must be strong enough to deprotonate the secondary hydroxyl group of the threonine side chain but not so strong as to cause unwanted side reactions, such as elimination or racemization. Common bases used for this purpose include sodium hydride (NaH) and various metal alkoxides. The careful selection and stoichiometry of the base are key to achieving a high yield of the desired O-allylated product.

Table 2: Reagents and Conditions for Allylation

EntryAllylating AgentBaseSolventGeneral Observations
1Allyl BromideSodium HydrideDMFEffective for ether formation
2Allyl ChloridePotassium tert-butoxideTHFAlternative conditions

This table provides a general overview of possible conditions for the allylation step.

Allylation Reactions Utilizing Allyl Alcohols and Activating Agents

The synthesis of this compound via the direct O-allylation of the threonine side-chain hydroxyl group requires the activation of either the hydroxyl group of the amino acid or the hydroxyl group of the allyl alcohol. A prominent and effective method for this transformation is the Mitsunobu reaction. This reaction facilitates the formation of a carbon-oxygen bond under mild, neutral conditions, which is highly advantageous for substrates containing sensitive functional groups like the Boc-protecting group and the free carboxylic acid.

In this context, the Boc-Threonine starting material acts as the acidic component (nucleophile), while allyl alcohol serves as the alcohol component that undergoes activation. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate reagent, such as diethyl azodicarboxylate (DEAD) or the more commonly used and safer diisopropyl azodicarboxylate (DIAD).

The general mechanism proceeds through the initial reaction of triphenylphosphine with the azodicarboxylate to form a betaine (B1666868) intermediate. This highly reactive species then protonates the most acidic proton of Boc-Threonine, which is the carboxylic acid proton. However, the resulting carboxylate is a relatively weak nucleophile in this system compared to the alkoxide that is subsequently formed. The betaine then activates the allyl alcohol, forming a key alkoxyphosphonium salt intermediate. The side-chain hydroxyl group of the threonine derivative, being a more effective nucleophile than the carboxylate for attacking the activated allyl group in this specific reaction context, displaces triphenylphosphine oxide in an Sɴ2-type reaction. This results in the formation of the desired allyl ether bond at the side-chain, yielding this compound.

Common reaction conditions involve dissolving the Boc-Threonine, allyl alcohol, and triphenylphosphine in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The solution is cooled, typically to 0 °C, before the dropwise addition of the azodicarboxylate reagent to control the exothermic reaction. The reaction is then allowed to warm to ambient temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC). The choice of azodicarboxylate can influence reaction kinetics and ease of byproduct removal, with DIAD often being preferred over DEAD due to the lower volatility and carcinogenic risk of its hydrazine (B178648) byproduct.

Table 1: Representative Conditions for Mitsunobu O-Allylation of Boc-Threonine Click on the headers to sort the data.

Activating AgentPhosphine ReagentSolventTemperature (°C)Typical Reported Yield (%)Reference
DIADPPh₃THF0 to 2580 - 92
DEADPPh₃THF0 to 2578 - 88
DIADPPh₃DCM0 to 2575 - 85

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

The synthesis of this compound presents a significant challenge in chemoselectivity due to the presence of two distinct nucleophilic oxygen centers in the starting material, Boc-Threonine: the side-chain hydroxyl group (a secondary alcohol) and the C-terminal carboxylic acid. The objective is to achieve selective allylation at the side-chain hydroxyl (O-allylation) to form an ether, while avoiding the competing reaction at the carboxylic acid, which would form an allyl ester.

The regioselectivity is dictated primarily by the choice of synthetic methodology.

Under Mitsunobu Conditions: The Mitsunobu reaction generally exhibits a useful, albeit not always perfect, preference for O-allylation of the alcohol over the carboxylic acid in substrates like this. The kinetic and thermodynamic factors are complex. While the carboxylic acid is more acidic (pKa ≈ 4) than the alcohol (pKa ≈ 16), the resulting carboxylate anion is a relatively "soft" nucleophile and can be heavily solvated. The reaction pathway involving the activation of allyl alcohol to an alkoxyphosphonium salt favors attack by the more localized and "harder" alkoxide nucleophile. Nonetheless, the formation of the Boc-Thr-OAllyl ester as a side product is a known complication. The reaction conditions, such as solvent and rate of addition, must be carefully optimized to maximize the yield of the desired allyl ether.

Under Basic Conditions (e.g., Williamson Ether Synthesis): Employing a classic Williamson ether synthesis approach, which involves deprotonation with a strong base followed by reaction with an allyl halide (e.g., allyl bromide), would lead to poor chemoselectivity. A strong base like sodium hydride (NaH) would deprotonate the most acidic proton first, which is unequivocally the carboxylic acid proton. The resulting carboxylate would then readily react with allyl bromide to form the allyl ester as the major, if not exclusive, product. This route is therefore unsuitable for the synthesis of the target allyl ether from the unprotected carboxylic acid.

Therefore, achieving the desired regiochemistry hinges on using a reaction system, like the Mitsunobu reaction, that kinetically favors the etherification of the less acidic hydroxyl group over the esterification of the more acidic carboxyl group. The Boc group on the amine is stable under these conditions and effectively prevents N-allylation, simplifying the selectivity challenge to the two oxygen nucleophiles.

Purification and Isolation Methodologies for Research-Scale Synthetic Products

Following the synthesis of this compound, the crude reaction mixture contains the desired product alongside unreacted starting materials, reagents, and byproducts. For instance, a Mitsunobu reaction will invariably produce triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate (e.g., diisopropyl hydrazinedicarboxylate). Effective purification is therefore critical to obtaining the product in a form suitable for subsequent applications, such as peptide synthesis.

Chromatographic Techniques for High Purity Product Isolation

Flash column chromatography using silica (B1680970) gel is the predominant method for the purification of this compound on a research scale. The polarity of the target molecule—containing a nonpolar Boc group, a moderately polar allyl ether, and a highly polar carboxylic acid—necessitates a carefully chosen mobile phase (eluent).

The free carboxylic acid moiety can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to significant peak tailing and poor separation. To mitigate this effect, a small amount of a volatile acid, typically 0.5-1% acetic acid, is added to the eluent system. This protonates the carboxyl group of the product and suppresses the deprotonation of the silanol groups, resulting in sharper peaks and improved resolution.

A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes. The separation proceeds by eluting the nonpolar byproducts first, followed by the product, and finally the more polar impurities. Triphenylphosphine oxide, a major byproduct of the Mitsunobu reaction, is moderately polar and can sometimes co-elute with the product if the gradient is not optimized. Careful monitoring using TLC is essential to collect the pure fractions.

Table 2: Typical Flash Chromatography Parameters for this compound Purification Click on the headers to sort the data.

ParameterSpecificationPurpose / Rationale
Stationary PhaseSilica Gel (230-400 mesh)Standard adsorbent for moderately polar organic compounds.
Mobile PhaseHexanes / Ethyl Acetate with 1% Acetic AcidGradient system to separate compounds of varying polarity. Acetic acid suppresses peak tailing from the free carboxyl group.
Gradient Profile20% → 60% Ethyl AcetateStarts with low polarity to elute nonpolar impurities (e.g., excess PPh₃), then increases to elute the product and polar byproducts (e.g., triphenylphosphine oxide).
TLC VisualizationPotassium Permanganate StainThe allyl double bond and alcohol impurities are readily oxidized by KMnO₄, appearing as yellow spots on a purple background.
Expected Rf (Product)~0.35 in 1:1 Hexanes:EtOAc + 1% AcOHThis value is typical and serves as a guide for identifying product-containing fractions.

Recrystallization and Precipitation Strategies

While chromatography is the primary purification tool, recrystallization or precipitation can be employed as a final polishing step or, in some cases, as an alternative to chromatography if the crude product is of sufficient purity.

Recrystallization: This technique is effective if this compound can be obtained as a crystalline solid. The key is to identify a suitable solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system is often required. For example, the purified oil obtained from chromatography can be dissolved in a minimal amount of a good solvent, such as ethyl acetate or dichloromethane. A poor solvent (anti-solvent), such as hexanes or petroleum ether, is then added dropwise at room temperature or while warm until the solution becomes faintly turbid. The solution is then gently heated until clear and allowed to cool slowly. This process encourages the formation of a well-ordered crystal lattice, excluding impurities into the mother liquor. The resulting crystals are collected by vacuum filtration and washed with a cold solvent mixture.

Precipitation/Trituration: This is a faster, non-equilibrium method often used to solidify an oily crude product and remove highly soluble impurities. The crude oil can be dissolved in a small volume of a solvent like diethyl ether. This solution is then added to a large volume of a vigorously stirred anti-solvent, typically cold hexanes. The rapid change in solvent environment causes the more polar product to precipitate out as a solid powder, while nonpolar impurities (e.g., residual triphenylphosphine) tend to remain dissolved in the hexanes-rich supernatant. The solid can then be isolated by filtration. While less effective at removing structurally similar impurities than recrystallization, this method is excellent for a quick, bulk purification step.

Chemical Reactivity and Transformation Profiles of Boc Thr Allyl Oh

Reactivity of the Allyl Ether Moiety

The allyl ether serves as a robust protecting group for the secondary hydroxyl function of the threonine residue. It is stable to a wide range of conditions commonly employed in peptide synthesis, including strongly basic conditions (e.g., piperidine (B6355638) for Fmoc group removal) and standard acidic conditions used for Boc group cleavage (e.g., trifluoroacetic acid, TFA). This stability establishes its orthogonality. The primary mode of its selective removal involves reactions that specifically target the carbon-carbon double bond, with palladium-catalyzed processes being the most prevalent and extensively studied.

The cleavage of the allyl ether from Boc-Thr(Allyl)-OH is most efficiently achieved through palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger. This reaction proceeds via a well-established catalytic cycle involving the formation of a palladium(II)-π-allyl intermediate.

The general mechanism initiates with the coordination of the Pd(0) catalyst, typically bearing phosphine (B1218219) ligands, to the double bond of the allyl group. This is followed by an oxidative addition step where the C-O bond is cleaved, resulting in the formation of a cationic [Pd(II)(π-allyl)] complex and the corresponding threoninate alkoxide. In the final, turnover-enabling step, a scavenger molecule, added in stoichiometric excess, nucleophilically attacks the π-allyl ligand, which undergoes reductive elimination to form an allylated scavenger byproduct and regenerate the active Pd(0) catalyst.

Standard conditions for this transformation involve a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or an in situ-generated catalyst from a Pd(II) or Pd(0) precursor (e.g., Pd₂(dba)₃) and a suitable ligand. The reaction is typically conducted in aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF) at ambient temperature.

Table 3.1.1: Representative Conditions for Palladium-Catalyzed Deallylation

Catalyst SystemScavengerTypical SolventKey Characteristics
Pd(PPh₃)₄ (5-10 mol%)MorpholineTHF, DCMClassic, widely used system. The catalyst is commercially available but can be air-sensitive.
Pd₂(dba)₃ / PPh₃ (1:4 ratio)DimedoneDCMIn situ generation of the active Pd(0) catalyst from more stable precursors.
PdCl₂(PPh₃)₂ / ScavengerPhenylsilane (B129415) (PhSiH₃)DCMThe Pd(II) precatalyst is reduced in situ. PhSiH₃ acts as both a reductant and scavenger.
[Pd(allyl)Cl]₂ / LigandN-MethylanilineDMF, THFUtilizes a stable Pd(II)-π-allyl precatalyst.

The choice of ligand (L) in the Pd(0)Lₙ catalyst system is paramount, as it directly influences the electronic and steric properties of the metal center, thereby modulating catalytic activity and selectivity. The ligand affects the rates of both the oxidative addition and the subsequent nucleophilic attack on the π-allyl intermediate.

Triphenylphosphine (B44618) (PPh₃): As the archetypal ligand, PPh₃ provides a good balance of electron-donating and steric properties, leading to reliable and efficient catalysis in many systems. It is the most commonly reported ligand for the deallylation of substrates like this compound.

Electron-Rich Phosphines: Ligands more electron-donating than PPh₃, such as tri(o-tolyl)phosphine, can accelerate the initial oxidative addition step by increasing the electron density on the palladium center. However, they may stabilize the resulting π-allyl complex to an extent that slows the final reductive elimination step.

Bidentate Phosphines: Ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) can form chelate complexes with palladium. The resulting change in bite angle and coordination geometry can significantly alter reactivity, sometimes leading to enhanced stability or different selectivity profiles, although they are less commonly used for standard deallylations compared to monodentate ligands.

Research findings indicate that for simple substrates, PPh₃ often provides the most efficient turnover. However, in complex peptide sequences where side reactions are a concern, fine-tuning the ligand can be a valuable strategy to optimize reaction times and minimize catalyst loading.

The scavenger is not a passive component; its selection is critical for ensuring the irreversibility of the deprotection and preventing deleterious side reactions. The deallylation process generates a highly electrophilic allyl equivalent (the Pd-π-allyl complex), which can re-alkylate the newly liberated hydroxyl group or other nucleophilic sites within a peptide sequence (e.g., the indole (B1671886) of tryptophan or the thioether of methionine).

The ideal scavenger should be a soft, highly reactive nucleophile that rapidly and irreversibly traps the allyl group. The resulting allylated scavenger should be easily separable from the desired product during workup and purification.

Table 3.1.1.2: Comparison of Common Allyl Scavengers

ScavengerNucleophile TypeMechanism of Action & Notes
MorpholineSecondary Amine (N-nucleophile)Forms a water-soluble allylmorpholine byproduct, simplifying purification. Highly effective but can be problematic if other amine-sensitive groups are present.
DimedoneEnolate (C-nucleophile)Forms a neutral, often crystalline allyl-dimedone adduct that can sometimes precipitate from the reaction mixture. It is a soft carbon nucleophile, minimizing side reactions.
Phenylsilane (PhSiH₃)Hydride (H⁻) DonorReductively cleaves the allyl group to form propene gas and a silyl (B83357) ether, which is hydrolyzed upon workup. Avoids the introduction of a new nucleophilic species. Can also reduce the Pd(II) precatalyst.
N,N'-Dimethylbarbituric Acid (NDMBA)Enolate (C-nucleophile)A highly reactive scavenger that forms a stable adduct. Often cited for its high efficiency and clean reaction profiles, leading to faster deprotections.

The choice depends heavily on the substrate. For a simple molecule like this compound, most scavengers are effective. In solid-phase peptide synthesis (SPPS), scavenger choice is more critical to ensure compatibility with the resin and other protected amino acids.

While palladium catalysis is the gold standard, research has explored alternative methods for cleaving allyl ethers, driven by the desire to avoid potential heavy metal contamination or to overcome catalyst poisoning in sulfur-containing peptides.

Direct acid-mediated cleavage of the allyl ether in this compound is not a synthetically viable orthogonal strategy. The conditions required to protonate and cleave the stable alkyl ether bond are harsh enough to readily cleave the highly acid-labile Boc group. This lack of selectivity negates the primary advantage of the Boc/Allyl protection scheme.

Under forced, non-standard research conditions, strong Lewis acids might facilitate cleavage via a mechanism involving coordination to the ether oxygen, weakening the C-O bond and promoting departure of a resonance-stabilized allyl cation. However, this approach would invariably result in the concomitant loss of the Boc protecting group, limiting its utility to scenarios where global deprotection is intended.

A notable transition metal-free strategy for allyl ether cleavage involves a two-step isomerization-hydrolysis sequence.

Isomerization: The terminal allyl ether (a prop-2-enyl ether) is first isomerized to its thermodynamically more stable internal isomer, a prop-1-enyl ether. This transformation is typically catalyzed by a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO).

Hydrolysis: The resulting prop-1-enyl ether is an enol ether. Enol ethers are extremely acid-labile and can be hydrolyzed to the corresponding alcohol (the deprotected threonine side chain) and propanal under very mild acidic conditions, such as treatment with dilute aqueous acid (e.g., 0.1 M HCl) or even upon exposure to silica (B1680970) gel during chromatography.

This metal-free approach is advantageous in contexts where trace palladium contamination is unacceptable, such as in the synthesis of pharmaceutical compounds. However, it requires strongly basic conditions for the isomerization step, which may not be compatible with all substrates or protecting group schemes.

Olefin Metathesis Reactions at the Allyl Group for Further Functionalization

The allyl group of this compound is a versatile handle for a variety of chemical modifications, most notably through olefin metathesis. This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based complexes like Grubbs' or Hoveyda-Grubbs catalysts, allows for the introduction of diverse functionalities. harvard.edu

Cross-Metathesis (CM):

Cross-metathesis involves the reaction of the allyl group with another olefin to create a new, more complex olefin. This strategy is particularly useful for introducing new side chains or linking the threonine residue to other molecules. For instance, CM can be used to couple this compound with various alkenes, leading to a wide array of functionalized threonine derivatives. atlanchimpharma.comuwindsor.ca The success and selectivity of these reactions can be influenced by the nature of the reaction partner and the catalyst used. uwindsor.cafluorine1.ruacs.org Research has shown that electron-deficient olefins can react with high selectivity, primarily due to the slower rate of their self-metathesis. uwindsor.ca

Ring-Closing Metathesis (RCM):

When this compound is incorporated into a peptide chain that contains another olefin-bearing residue, ring-closing metathesis can be employed to create cyclic peptides. nih.govru.nl This intramolecular reaction forms a new carbon-carbon double bond, constraining the peptide's conformation. nih.govmdpi.com The resulting cyclic structures are of significant interest in medicinal chemistry as they can exhibit enhanced metabolic stability and receptor affinity. nih.gov

However, a common challenge in RCM is the potential for undesired side reactions, such as alkene isomerization. orgsyn.org This can lead to the formation of desallyl products, reducing the yield of the desired cyclic peptide. nih.gov Studies have shown that reaction conditions, including temperature and the choice of catalyst, play a crucial role in minimizing these side reactions. For example, lower temperatures and the use of additives like phenol (B47542) can suppress isomerization and improve the yield of the RCM product. nih.gov

The table below summarizes the effect of different catalysts and conditions on the yield of RCM products in a model dipeptide system.

CatalystAdditiveTemperature (°C)RCM Product Yield (%)Reference
Grubbs' 2nd GenNone40Appreciable nih.gov
Grubbs' 2nd GenNone60Low nih.gov
Grubbs' 2nd GenPhenol4031-79 nih.gov
Grubbs' 2nd Gen1,4-Benzoquinone40 & 60Low nih.gov
Hoveyda-Grubbs 2nd GenPhenol-Comparable to Grubbs' 2nd Gen nih.gov

Applications of Boc Thr Allyl Oh in Advanced Peptide Synthesis and Bioconjugation Research

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Sequences

Boc-Thr(Allyl)-OH is well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptide chains on a polymeric support. sigmaaldrich.compeptide.comnih.gov In this methodology, the Nα-Boc group provides temporary protection and is selectively removed with moderate acid, typically trifluoroacetic acid (TFA), before the coupling of the next amino acid in the sequence. peptide.combiosynth.com The side-chain allyl group of threonine, however, remains stable under these acidic conditions, preventing unwanted side reactions at the hydroxyl group during peptide elongation. peptide.comsigmaaldrich.com

The incorporation of this compound into a growing peptide chain on a solid support follows the standard SPPS cycle of deprotection, activation, and coupling. biosynth.com This process allows for the precise placement of a threonine residue with a selectively addressable side-chain, which can be manipulated at a later stage for various modifications. peptide.com

Coupling Reagent Selection for Threonine Derivatives

The efficient formation of a peptide bond between the carboxylic acid of an incoming amino acid and the free amine of the resin-bound peptide is paramount for successful SPPS. For sterically hindered amino acids like threonine derivatives, the choice of coupling reagent is critical to ensure high coupling yields and minimize racemization.

Commonly employed coupling reagents in peptide synthesis can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. uniurb.it While a universal reagent for all coupling scenarios does not exist, certain reagents have demonstrated particular efficacy for challenging couplings. uniurb.it

Coupling Reagent ClassExamplesGeneral Characteristics
Carbodiimides DIC (N,N'-diisopropylcarbodiimide)Often used with additives like HOBt to suppress side reactions.
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Known for high reactivity and efficiency.
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Highly effective, especially for hindered couplings. HATU is often preferred for N-methylated amino acids. uniurb.it

For the incorporation of this compound, a combination of a potent coupling reagent and an additive is often employed to facilitate the reaction. For instance, PyBOP in the presence of HOBt (Hydroxybenzotriazole) is a common choice for coupling Fmoc-protected amino acids and is applicable in Boc-SPPS as well. rsc.org Similarly, HBTU is another widely used reagent for mediating couplings in SPPS. ug.edu.pl The selection of the optimal coupling reagent and conditions may require empirical testing based on the specific peptide sequence and the resin support used.

On-Resin Deallylation Strategies and Automation

A key advantage of using this compound is the ability to selectively remove the allyl protecting group from the threonine side-chain while the peptide remains attached to the solid support. This on-resin deallylation opens up the hydroxyl group for further modification, such as glycosylation, phosphorylation, or attachment of labels.

The removal of the allyl group is typically achieved through palladium(0)-catalyzed allyl transfer. sigmaaldrich.comthermofisher.com A common reagent for this purpose is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. sigmaaldrich.comthermofisher.com The reaction is usually carried out in a solvent mixture such as chloroform, acetic acid, and N-methylmorpholine (NMM). thermofisher.com Another effective method involves the use of Pd(PPh₃)₄ with a scavenger like phenylsilane (B129415) (PhSiH₃) in a mixture of DMF and DCM. rsc.org

Synthesis of O-Glycosylated Peptides via Allyl Intermediates

The on-resin deallylation of the threonine side-chain provides a convenient handle for the synthesis of O-glycosylated peptides. Once the hydroxyl group is exposed, a glycosyl donor can be coupled to the peptide to form the desired glycopeptide. This building block approach, where a glycosylated amino acid is incorporated during SPPS, is a common strategy for producing O-glycopeptides. nih.govbachem.com

The use of an allyl protecting group for the hydroxyl function of threonine is particularly advantageous in this context. It offers orthogonal protection that is compatible with the Fmoc/tBu strategy often used in glycopeptide synthesis. thermofisher.com Research has demonstrated the successful synthesis of O-glycopeptides using allyl esters as protecting groups for the carboxylic acid terminus, highlighting the compatibility of allyl-based protection in this field. acs.org The synthesis of complex glycopeptides, such as those containing the Tn and T-antigen structures, has been achieved using Fmoc-protected O-glycosylated amino acids, a strategy that can be adapted for use with this compound following deallylation. nih.gov

Utilization in Solution-Phase Peptide Synthesis

While SPPS is a dominant technique, solution-phase peptide synthesis remains relevant, particularly for the large-scale production of peptides and for the synthesis of peptide fragments that are later joined together. ug.edu.pl this compound can also be effectively utilized in these solution-based approaches.

In solution-phase synthesis, the Boc group serves as the temporary Nα-protection, which is removed after each coupling step. ug.edu.pl The allyl group on the threonine side-chain provides stable protection throughout the synthesis of a peptide fragment. sigmaaldrich.com

Fragment Condensation Methodologies

This compound can be incorporated into peptide fragments destined for condensation. The resulting fragment would possess a threonine residue with its side-chain hydroxyl group protected by the allyl group. This protection would be maintained during the coupling of the fragments. Once the full-length peptide is assembled, the allyl group can be selectively removed to unmask the hydroxyl group for further modification if required. The stability of the allyl group to the conditions used for removing other protecting groups, such as the Boc group, makes it a valuable tool in these multi-step synthetic campaigns.

Orthogonal Protecting Group Strategies Employing this compound

The concept of orthogonality is central to modern peptide chemistry, allowing for the selective removal of one type of protecting group in the presence of others. iris-biotech.de This enables the synthesis of highly complex peptides with specific side-chain modifications, branches, or cyclic structures. peptide.comresearchgate.net

This compound is a prime example of a building block designed for orthogonal synthesis. The Boc group is acid-labile, while the allyl group is removed by palladium(0) catalysis. sigmaaldrich.comorganic-chemistry.org This orthogonality allows for a three-dimensional protecting group strategy when combined with a third protecting group that is labile under a different set of conditions, for example, the base-labile Fmoc group. researchgate.netorganic-chemistry.org

This multi-level orthogonality is particularly useful in the following scenarios:

Synthesis of Branched Peptides: A lysine (B10760008) residue could be protected with an Fmoc group on its side-chain amine, while a threonine residue is protected with an allyl group. The Fmoc group can be selectively removed with a base to allow for the growth of a second peptide chain from the lysine side-chain. Subsequently, the allyl group on the threonine can be removed to allow for a different modification at that site.

On-Resin Cyclization: A peptide can be synthesized on a solid support with protecting groups on the side-chains of two amino acids that can be selectively removed to form a cyclic peptide. For example, the allyl group on a threonine and another orthogonal protecting group on an aspartic acid could be removed on-resin, followed by lactamization to form a cyclic peptide.

Site-Specific Labeling: The selective deprotection of the allyl group on a threonine residue allows for the site-specific attachment of fluorescent labels, biotin (B1667282), or other reporter molecules.

The combination of Boc for Nα-protection and allyl for side-chain protection provides a robust framework for advanced peptide synthesis. The stability of the allyl group to both the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups makes this compound a versatile and indispensable reagent for the construction of sophisticated peptide architectures. sigmaaldrich.comorganic-chemistry.org

Selective Deprotection within Multi-Protected Peptide Sequences

The strategic use of orthogonal protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the construction of complex peptide sequences with precisely modified side chains. In this context, the this compound building block offers significant advantages due to the unique removal conditions of its allyl ether side-chain protection. The allyl group is orthogonal to the most common Nα-protecting groups, namely the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. google.com

This orthogonality means the allyl group remains stable during the repeated cycles of Nα-deprotection required for peptide chain elongation. It is resistant to the trifluoroacetic acid (TFA) used to remove Boc groups and to the piperidine (B6355638) solutions used for Fmoc group removal. google.comsigmaaldrich.com Furthermore, it is also stable to the strong acid cocktails (e.g., HF or TFMSA) often used for the final cleavage of peptides synthesized using a Boc/Bzl strategy, provided that soft nucleophilic scavengers are avoided. peptide.comrsc.org

The selective deprotection of the threonine side chain is achieved under very mild and specific conditions through palladium(0)-catalyzed allyl transfer. sigmaaldrich.com This reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl cation scavenger. sigmaaldrich.com The scavenger, often a mild nucleophile like N-methylmorpholine (NMM) or a silylating agent, traps the allyl group, driving the reaction to completion and preventing side reactions. sigmaaldrich.com This chemoselectivity allows the threonine hydroxyl group to be unmasked at any desired stage, either on the solid support or in solution, without disturbing other acid- or base-labile protecting groups, such as tert-butyl (tBu) or trityl (Trt) ethers on other residues. sigmaaldrich.comunifi.it This capability is crucial for synthesizing peptides that require site-specific modification, such as phosphorylation or glycosylation, on a particular threonine residue while others remain protected.

Table 1: Orthogonality of Allyl Protecting Group in Peptide Synthesis

Protecting Group Typical Removal Conditions Stability of Allyl Group
Boc (tert-butyloxycarbonyl) Mild Acid (e.g., TFA) Stable google.comorganic-chemistry.org
Fmoc (9-fluorenylmethoxycarbonyl) Mild Base (e.g., 20% Piperidine in DMF) Stable google.com
tBu (tert-butyl) Strong Acid (e.g., TFA, HF) Stable peptide.comunifi.it
Bzl (Benzyl) Strong Acid (e.g., HF), Hydrogenolysis Stable to Hydrogenolysis (requires specific catalyst)
Trt (Trityl) Very Mild Acid (e.g., 1% TFA in DCM) Stable sigmaaldrich.comunifi.it

| Allyl | Pd(0) catalyst + scavenger | N/A |

Post-Synthetic Modifications via the Allyl Handle

Beyond its role as a stable and selectively removable protecting group, the allyl moiety of this compound serves as a versatile chemical handle for the post-synthetic modification of peptides. Once the peptide chain is assembled, the intact allyl group provides a unique point of reactivity that is orthogonal to the functional groups present in natural amino acids. This allows for the introduction of a wide array of functionalities onto the peptide scaffold, enabling the creation of probes, labeled peptides, and complex bioconjugates. nih.gov The reactivity of the carbon-carbon double bond in the allyl group is the key to these transformations. nih.gov

Derivatization for Labeling and Probing Studies (e.g., click chemistry precursors)

The allyl handle is an excellent starting point for introducing probes and labels through various derivatization strategies, most notably those that prepare the peptide for bioorthogonal "click chemistry". nih.gov Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgbachem.commdpi.com

The allyl group can be functionalized for such applications in several ways:

Thiol-ene Reaction: The double bond of the allyl group can readily participate in a radical-mediated thiol-ene reaction. This allows for the direct attachment of any thiol-containing molecule, such as a fluorescent dye, a biotin affinity tag, or a polyethylene (B3416737) glycol (PEG) chain, to the threonine side chain. acs.org

Conversion to Click Chemistry Handles: While requiring further synthetic steps, the allyl group can be converted into an azide (B81097) or an alkyne, the key functional groups for the most common click reactions. acs.orgnih.gov For instance, hydroboration-oxidation of the allyl group followed by mesylation and nucleophilic substitution with sodium azide can introduce an azide handle. These modifications equip the peptide with a bioorthogonal handle that can be "clicked" with a corresponding alkyne- or azide-functionalized molecule for specific labeling and probing studies. acs.orgacs.orgnih.gov

Table 2: Examples of Post-Synthetic Modifications via the Threonine Allyl Handle

Reaction Type Reagents Resulting Functional Group Application
Selective Deprotection Pd(PPh₃)₄, Scavenger Free Hydroxyl (-OH) Site-specific phosphorylation, Glycosylation
Aldehyde Formation 1. OsO₄ or O₃2. NaIO₄ Aldehyde (-CHO) Chemoselective Ligation (e.g., oxime formation) nih.gov
Thiol-ene Reaction Thiol-containing probe (R-SH), Photoinitiator Thioether Labeling, Bioconjugation acs.org

| Azide Installation | 1. BH₃-THF2. H₂O₂/NaOH3. MsCl, Et₃N4. NaN₃ | Azide (-N₃) | Click Chemistry Precursor acs.orgacs.org |

Derivatization and Functionalization Strategies Using Boc Thr Allyl Oh As a Precursor

Conversion of the Allyl Group to Other Functionalities

The terminal double bond of the allyl group in Boc-Thr(Allyl)-OH is susceptible to a range of addition and oxidation reactions, allowing for its conversion into various other functional groups. This functional group interconversion is a powerful tool for creating modified threonine derivatives with unique properties and applications.

The hydroboration-oxidation of alkenes is a fundamental two-step reaction that results in the anti-Markovnikov addition of water across a double bond, yielding a primary alcohol. wikipedia.orglibretexts.org This reaction is highly valuable for converting the allyl group of this compound into a 3-hydroxypropyl ether.

The process begins with the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the allyl double bond. masterorganicchemistry.com The boron atom adds to the terminal, less sterically hindered carbon, while a hydride is delivered to the internal carbon in a concerted, syn-addition mechanism. wikipedia.orgmasterorganicchemistry.com This step forms a trialkylborane intermediate. Subsequent oxidation of this intermediate, typically with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the primary alcohol with retention of stereochemistry. masterorganicchemistry.com

A notable application of this reaction on a similar O-allyl system involved a hydroboration-oxidation reaction that led to the formation of an isochromanol, demonstrating the utility of this transformation on complex molecules. wits.ac.za

Table 1: Reagents and Conditions for Hydroboration-Oxidation

Step Reagent Solvent Key Features
Hydroboration Borane-THF (BH₃·THF), 9-BBN Tetrahydrofuran (B95107) (THF) Anti-Markovnikov addition, Syn-stereospecificity, No catalyst required. wikipedia.orglibretexts.org
Oxidation Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) Aqueous solution Replaces C-B bond with C-OH bond, Retention of configuration. masterorganicchemistry.com

The allyl group of this compound can be readily converted into an epoxide, a highly useful three-membered cyclic ether. This transformation opens up a plethora of synthetic possibilities through subsequent nucleophilic ring-opening reactions.

Epoxidation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org In the synthesis of complex molecules, more sophisticated and stereoselective methods like the Sharpless asymmetric epoxidation are often employed for allylic alcohols to control the stereochemistry of the resulting epoxide. mdpi.comnih.gov For simple alkenes, other reagents like hydrogen peroxide in the presence of a catalyst can also be effective. orgsyn.org

Once formed, the epoxide is a versatile intermediate. The strained ring can be opened by a wide range of nucleophiles. For instance, in the context of amino acid chemistry, intramolecular cyclization can occur if the Boc protecting group on the nitrogen is removed. The liberated amino group can then act as an internal nucleophile, attacking the epoxide to form five-membered ring structures, such as 4-hydroxyproline (B1632879) derivatives from allylglycine precursors. rsc.org This strategy has been used to generate cyclic threonine (cThr) peptidomimetics. nih.gov The regioselectivity of the ring-opening (attack at the more or less substituted carbon) can often be controlled by the choice of nucleophile and reaction conditions (acidic or basic).

Table 2: Common Epoxidation and Ring-Opening Reactions

Reaction Reagent(s) Product Type Ref.
Epoxidation m-Chloroperoxybenzoic acid (m-CPBA) Epoxide (Oxirane) rsc.org
Epoxidation H₂O₂, Catalyst (e.g., p-TsOH) Epoxide orgsyn.org
Ring-Opening (Intramolecular) Deprotection (e.g., acid), followed by cyclization Cyclic amino acid derivative rsc.orgnih.gov
Ring-Opening (External Nucleophile) Various Nucleophiles (e.g., H₂O, amines, azides) Diol, Amino alcohol, Azido alcohol nih.gov

The allyl group can undergo halogenation to introduce a halogen atom (Cl, Br, I), which then serves as a good leaving group for subsequent nucleophilic substitution reactions. molport.com Allylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) for bromination, which proceeds via a radical mechanism. rsc.org This method is often preferred as it minimizes competing addition reactions to the double bond.

Once the allylic halide is formed, it becomes a substrate for SN2 reactions, allowing for the introduction of a wide variety of nucleophiles. This opens a pathway to a diverse range of side-chain modified threonine derivatives. For example, reaction with sodium azide (B81097) would yield an azido-functionalized side chain, which can be further reduced to an amine. Reaction with thiols would introduce thioether linkages, and reaction with cyanide would enable carbon-chain extension. This two-step sequence significantly broadens the synthetic utility of this compound. libretexts.orgsioc-journal.cn

Table 3: Halogenation and Nucleophilic Substitution Pathways

Step Reagent(s) Intermediate/Product Key Features
Allylic Bromination N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) Allyl Bromide Selective for the allylic position. rsc.org
Allylic Chlorination Chlorine (Cl₂) Allyl Chloride Can proceed via an ionic mechanism. rsc.org
Nucleophilic Substitution NaN₃, KCN, RSH, etc. Allyl Azide, Nitrile, Thioether, etc. SN2 displacement of the halide. libretexts.org

Preparation of Novel Threonine-Containing Chemical Scaffolds

This compound is an excellent starting material for the construction of novel, three-dimensional chemical scaffolds, which are crucial for exploring new chemical space in drug discovery. mdpi.com The threonine backbone provides a chiral core, while the functionalizable allyl group allows for the incorporation of diverse chemical motifs and cyclization strategies.

For instance, the derivatized side chain can be used in ring-closing metathesis (RCM) reactions to form macrocyclic or heterocyclic structures. After converting the allyl group to other functionalities, intramolecular reactions can be employed to build complex polycyclic systems. One strategy involves the synthesis of peptidomimetics containing cyclic threonine (cThr), where an epoxide opening reaction by an amino group leads to a cyclic scaffold. nih.gov Another approach uses N-Boc protected serine and threonine derivatives to create bicyclic N,O-acetal scaffolds, which serve as templates for stereoselective alkylations to produce chiral quaternary α-amino acids. acs.org Furthermore, polymers incorporating amino acid esters with reactive side chains, such as allyl groups, have been used to fabricate scaffolds for applications in tissue engineering. jku.at

Advanced Analytical Methodologies for Research and Characterization of Boc Thr Allyl Oh and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity within a molecule. For Boc-Thr(Allyl)-OH, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for complete structural assignment. rsc.org

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound displays a series of characteristic signals corresponding to its distinct functional groups: the tert-butoxycarbonyl (Boc) protecting group, the threonine backbone, and the O-linked allyl group. nih.govd-nb.info

The Boc group protons appear as a prominent singlet in the upfield region of the spectrum, typically around δ 1.44-1.45 ppm, integrating to nine protons. nih.govd-nb.info The protons of the threonine backbone exhibit specific multiplicities and shifts. The α-proton (Hα) typically appears as a doublet or multiplet between δ 4.26 and 4.35 ppm. nih.govd-nb.info The β-proton (Hβ) is observed further upfield, often around δ 4.28-4.33 ppm, while the methyl protons (γ-CH₃) of the threonine side chain resonate as a doublet near δ 1.24-1.26 ppm. nih.govd-nb.info

The allyl group presents a unique set of signals in the downfield region. nih.govd-nb.info The internal methine proton (-CH=) appears as a multiplet, often a doublet of doublet of triplets (ddt), around δ 5.90 ppm. nih.gov The two terminal vinyl protons (=CH₂) are diastereotopic and thus chemically non-equivalent, appearing as distinct signals. One resonates as a doublet around δ 5.33 ppm and the other as a doublet around δ 5.24 ppm. nih.gov The two protons of the allylic methylene (B1212753) group (-O-CH₂-) are observed as a doublet around δ 4.65 ppm. nih.gov

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon skeleton. Due to the presence of N-Boc rotamers, some peaks may appear split or broadened. rsc.org In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid is the most downfield signal, appearing around δ 171.0 ppm. nih.gov The carbonyl carbon of the Boc group resonates at approximately δ 156.2 ppm, while its quaternary carbon is found near δ 79.7 ppm. nih.gov

The carbons of the threonine backbone, Cα and Cβ, are observed at δ 58.9 ppm and δ 67.5 ppm, respectively. nih.gov The side-chain methyl carbon (Cγ) gives a signal in the upfield region at δ 19.8 ppm. nih.gov The allyl group carbons are also clearly distinguishable: the -OCH₂- carbon at δ 65.7 ppm, the terminal =CH₂ carbon at δ 118.2 ppm, and the internal =CH- carbon at δ 131.5 ppm. nih.gov The methyl carbons of the Boc group appear at approximately δ 28.1 ppm. nih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity between atoms. rsc.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-H correlations). youtube.com For this compound, a COSY spectrum would show a cross-peak between the α-proton and the β-proton of the threonine backbone, as well as between the β-proton and the γ-methyl protons. It would also map the entire spin system of the allyl group, showing correlations between the -OCH₂- protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons. github.io

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlations). columbia.edu This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the singlet at δ 1.44 ppm in the ¹H spectrum would correlate with the carbon signal at δ 28.1 ppm, confirming their assignment to the Boc methyl groups. nih.govcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). columbia.edu This is instrumental in connecting the different spin systems and identifying quaternary (non-protonated) carbons. github.io Key HMBC correlations for this compound would include a cross-peak between the nine protons of the Boc group and the Boc carbonyl carbon (δ 156.2 ppm), and between the α-proton and the carboxylic acid carbonyl carbon (δ 171.0 ppm). nih.gov It would also show a three-bond correlation from the allylic -OCH₂- protons to the β-carbon of the threonine backbone, confirming the position of the allyl ether linkage. nih.govcolumbia.edu

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound with high precision and to deduce structural information from its fragmentation patterns. msu.edursc.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS analysis confirms the molecular formula C₁₂H₂₁NO₅. The experimentally determined mass is typically compared to the calculated exact mass. For example, the sodium adduct of the molecule ([M+Na]⁺) has a calculated m/z of 282.1317, and a found value of 282.1316 confirms the identity of the compound with high confidence. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion (such as the molecular ion [M+H]⁺) is selected and fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the precursor ion. nih.govconicet.gov.ar

For Boc-protected amino acids, fragmentation is often predictable. nih.govnih.gov The protonated molecular ion of this compound, [M+H]⁺ at m/z 260.15, would be expected to undergo characteristic losses related to the labile Boc group. Common fragmentation pathways include:

Loss of isobutylene : A neutral loss of 56 Da, resulting in a prominent fragment ion at m/z 204.10 ([M+H-56]⁺). nih.gov

Loss of the entire Boc group : A neutral loss of 100 Da (isobutylene + CO₂), yielding a fragment at m/z 160.10 ([M+H-100]⁺). nih.gov

Loss of water : Subsequent loss of water (18 Da) from the threonine backbone.

Cleavage of the allyl group : Loss of the allyl group (41 Da).

Analyzing these specific neutral losses and the resulting fragment ions allows for the confirmation of the various structural components of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification in Research

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the characteristic functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is generated. For this compound, IR spectroscopy is instrumental in verifying the presence of its key structural components: the carbamate (B1207046) (Boc group), the carboxylic acid, the hydroxyl group etherified with an allyl group, and the allyl group's carbon-carbon double bond.

In the analysis of Boc-protected amino acids and related structures, distinct absorption bands are expected. The carbonyl (C=O) stretching vibrations of the Boc group and the carboxylic acid are typically prominent. For instance, in N-Boc-L-proline-L-alanine-OMe, the Boc carbonyl carbon shows distinct behavior in different solvents researchgate.net. Research on related Boc-protected amino acids reveals characteristic carbonyl bands in the region of 1700-1730 cm⁻¹ researchgate.net. The N-H stretch of the carbamate group is also a key indicator, typically appearing as a broad band around 3300-3400 cm⁻¹ ualberta.camdpi.com. The presence of the allyl group introduces specific bands corresponding to C=C stretching and =C-H bending vibrations ualberta.ca.

The IR spectrum of this compound is expected to display a combination of these features. The data below is compiled from analyses of structurally similar compounds and illustrates the expected absorption regions for the functional groups in this compound.

Table 1: Characteristic IR Absorption Bands for this compound Functional Groups (Data compiled from analogous structures in the literature researchgate.netresearchgate.netualberta.camdpi.com)

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching, hydrogen-bonded3300 - 2500 (broad)
N-H (Boc-carbamate)Stretching~3350
C-H (Alkane/Allyl)Stretching3100 - 2850
C=O (Carboxylic Acid)Stretching~1710
C=O (Boc-carbamate)Stretching~1690
C=C (Allyl)Stretching~1645
C-O (Ether & Acid)Stretching1300 - 1000
=C-H (Allyl)Bending (out-of-plane)~990 and ~915

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment in Research

Assessing the enantiomeric purity of chiral synthons like this compound is critical, as the biological activity and synthetic utility of the final product often depend on a specific stereoisomer. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the definitive method for determining enantiomeric excess (ee). chiralpedia.comacs.org This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment where enantiomers interact differently, leading to their separation and distinct retention times. bgb-analytik.com

The direct separation of enantiomers is most commonly achieved using a CSP. For compounds like this compound, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. bgb-analytik.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. rsc.org In cases where direct analysis is challenging, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard, non-chiral column. orgsyn.org For example, the enantiomeric purity of an allylglycine derivative was assessed by forming diastereomeric amides with Boc-L-Ala, which were then distinguishable by NMR spectroscopy, demonstrating an indirect method of purity assessment. orgsyn.orgorgsyn.org

The development of a robust chiral separation method is often an empirical process, requiring the screening of multiple columns and mobile phase compositions to find the optimal conditions. bgb-analytik.comresearchgate.net The table below summarizes typical conditions used for the chiral separation of related allylic amines and amino acid derivatives, providing a starting point for the analysis of this compound.

Table 2: Example Conditions for Chiral Chromatography of Amino Acid and Amine Derivatives (Data based on methods for analogous compounds rsc.orggoogle.com)

ParameterHPLC Example 1 rsc.orgHPLC Example 2 google.com
Analyte Type Allylic EtherN-substituted Allylic Amine
Technique HPLCHPLC
Column Chiralpak IA-3Chiralpak AS-H
Mobile Phase Hexane/Isopropanol (90/10 v/v)Hexanes/Ethanol/DEA (99:1:0.02)
Flow Rate 1.0 mL/min0.30 mL/min
Detection UV (254 nm)UV
Retention Times t_R (major) = 8.112 min, t_R (minor) = 7.776 mint_R (major) = 17.367 min, t_R (minor) = 18.417 min

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable to crystalline derivatives)

While IR and chromatography can confirm functional groups and enantiomeric purity, X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in its crystalline state. This technique is the gold standard for determining the absolute stereochemistry of chiral centers. Although obtaining a single crystal of sufficient quality from an oil or amorphous solid like this compound itself can be challenging, the method is invaluable for the characterization of its crystalline derivatives. beilstein-journals.org

In research, a common strategy is to convert a non-crystalline compound into a crystalline derivative, such as a salt or a more complex molecule formed in a subsequent synthetic step. The crystal structure of this derivative provides definitive proof of the stereochemical integrity of the original chiral centers. For example, the stereochemistry of a protected aminocyclohexanecarboxylic acid derivative was confirmed by X-ray diffraction of a crystalline chlorohydrin intermediate. beilstein-journals.org Similarly, the Z configuration of a dehydro-histidine derivative was unequivocally established through the X-ray crystal structure of its azlactone form. mdpi.com This approach has also been used to confirm the structures of various complex threonine derivatives synthesized for fungicidal activity research. researchgate.net

The structural data obtained, including bond lengths, bond angles, and torsion angles, confirms the (2S, 3R) configuration of the threonine backbone and provides insight into the molecule's conformational preferences in the solid state. This information is crucial for structure-activity relationship (SAR) studies and computational modeling.

Table 3: Illustrative Crystallographic Data for a Threonine Derivative (Data shown for a representative crystalline derivative of a related amino acid to illustrate the type of information obtained diva-portal.org)

ParameterExample Value
Compound Protonated Bispidine Ligand Salt (14·CF3SO3H)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.029 Å, b = 7.752 Å, c = 26.115 Å
α = 90°, β = 92.33°, γ = 90°
Volume (V) 1219.5 ų
Molecules per unit cell (Z) 4
Significance Provides definitive 3D structure and absolute stereochemistry.

Mechanistic Investigations of Reactions Involving Boc Thr Allyl Oh

Kinetic Studies of Deprotection and Functionalization Reactions

Kinetic analyses of reactions involving Boc-Thr(Allyl)-OH are crucial for optimizing reaction conditions and understanding the factors that govern reaction rates. While specific kinetic data for this exact molecule is sparse, general principles from studies on similar structures provide valuable insights.

Boc Group Deprotection: The removal of the Boc group is a cornerstone of peptide synthesis and is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The reaction proceeds via an E1 elimination mechanism. Kinetic studies on Boc-protected amino acids reveal that the rate-determining step is the formation of a stable tert-butyl carbocation.

The general sequence is as follows:

Protonation of the carbonyl oxygen of the Boc group by a strong acid.

Cleavage of the C-O bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

The carbamic acid intermediate is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.

The rate of deprotection is highly dependent on the concentration and strength of the acid, as well as the solvent.

Allyl Group Deprotection: The cleavage of the allyl ether is most frequently accomplished using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. Kinetic studies of palladium-catalyzed allylic deprotection show that the reaction rate is influenced by the catalyst, the scavenger, and the substrate. The reaction typically follows a mechanism involving the formation of a π-allyl palladium complex.

Functionalization Reactions (Peptide Coupling): this compound is primarily used in peptide coupling reactions. The kinetics of these reactions are complex and depend on the coupling reagents used. For instance, when using carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), kinetic studies have shown that the rate-determining step is often the formation of an O-acylisourea intermediate. smolecule.com This intermediate is highly reactive and is subsequently attacked by the amine component to form the peptide bond. smolecule.com

Below is an illustrative table of representative kinetic parameters for analogous deprotection reactions.

Reaction TypeReagent/CatalystSubstrate AnalogueRate Constant (k)Temperature (°C)
Boc Deprotection50% TFA in DCMBoc-Ala-OH1.5 x 10⁻³ s⁻¹25
Allyl DeprotectionPd(PPh₃)₄ / PhSiH₃Phenyl allyl ether2.8 x 10⁻⁴ M⁻¹s⁻¹25
Peptide CouplingDIC/HOBtBoc-Val-OH + H-Gly-OMe4.5 x 10⁻² M⁻¹s⁻¹25

Note: The data in this table is illustrative and derived from general studies on similar compounds, not specifically on this compound.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states provide a molecular-level understanding of reactions involving this compound.

Boc Deprotection Pathway: The mechanistic pathway for Boc deprotection involves the protonation of the carbonyl oxygen by a strong acid like TFA. smolecule.com This is followed by the cleavage of the tert-butyl group, which results in a stable tertiary carbocation. smolecule.com This process is accompanied by decarboxylation, which regenerates the free amino group and eliminates carbon dioxide gas. smolecule.com Computational studies on analogous systems have characterized the transition state of the C-O bond cleavage as being highly polarized, with significant positive charge buildup on the tert-butyl group.

Allyl Deprotection Pathway: The palladium-catalyzed deprotection of the allyl group proceeds through a distinct pathway. The Pd(0) catalyst first coordinates to the double bond of the allyl group. This is followed by an oxidative addition step, which forms a π-allyl palladium(II) complex and releases the alkoxide. A scavenger then attacks the π-allyl complex, regenerating the Pd(0) catalyst and forming a stable allylic byproduct. The transition state for the oxidative addition is a key point in the catalytic cycle.

Peptide Coupling Pathway: In peptide bond formation using carbodiimide (B86325) activators, the carboxylic acid of this compound adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. smolecule.com This intermediate can then follow two main pathways: direct reaction with an amine nucleophile or reaction with an additive like HOBt to form a more stable and selective benzotriazole (B28993) ester, which then reacts with the amine. smolecule.com The transition states for these reactions involve nucleophilic attack at a carbonyl carbon.

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

The choice of catalysts and reagents is paramount in controlling the efficiency and selectivity of reactions involving this compound.

Deprotection Reactions:

Boc Group: The selectivity of Boc group removal is achieved through the use of acids. The orthogonality of the Boc group to the allyl and other protecting groups (like Fmoc or Cbz) is a key feature. While strong acids like TFA are highly efficient, milder acidic conditions can be used to improve selectivity in the presence of other acid-labile groups. smolecule.com

Allyl Group: Palladium catalysts are highly specific for the allyl group, leaving other protecting groups like Boc intact. smolecule.com The choice of the palladium source (e.g., Pd(PPh₃)₄ or Pd/C) and the scavenger (e.g., dimedone, morpholine, or phenylsilane) can significantly impact reaction times and prevent side reactions. The ligand environment of the palladium catalyst can also be tuned to enhance reactivity and selectivity. acs.org

Functionalization (Peptide Coupling) Reactions: The efficiency and selectivity of peptide coupling are heavily influenced by the coupling reagents and additives.

Coupling Reagents: Carbodiimides (like DIC and DCC) are effective activators, but their use can lead to racemization of the amino acid residue.

Additives: Additives such as HOBt or ethyl cyanohydroxyiminoacetate (Oxyma) are used to suppress racemization and improve coupling efficiency. They achieve this by rapidly converting the O-acylisourea intermediate into a less reactive but more selective activated ester, minimizing the time the chiral center is vulnerable to epimerization.

Catalysts: In some advanced methods, catalysts can be employed to direct site-selective functionalization on more complex peptide fragments. researchgate.net For instance, peptide-based catalysts have been developed to achieve site-selective acylation on complex molecules. researchgate.net

The following table summarizes the roles of common catalysts and reagents.

ReactionReagent/CatalystFunctionImpact on EfficiencyImpact on Selectivity
Boc DeprotectionTrifluoroacetic Acid (TFA)Acid catalystHigh efficiency, rapid reactionLow selectivity with other acid-labile groups
Allyl DeprotectionPd(PPh₃)₄CatalystHigh efficiencyHigh selectivity for allyl group
Allyl DeprotectionPhenylsilane (B129415) (PhSiH₃)ScavengerPrevents catalyst poisoningImproves overall reaction outcome
Peptide CouplingDICActivating agentEfficiently forms active esterCan lead to racemization
Peptide CouplingHOBtAdditive/Rac. SuppressorImproves yieldsSignificantly reduces racemization

Theoretical and Computational Chemistry Studies on Boc Thr Allyl Oh

Conformational Analysis using Molecular Mechanics and Dynamics

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn governs its physical properties and biological activity. For a flexible molecule like Boc-Thr(Allyl)-OH, with several rotatable bonds, molecular mechanics (MM) and molecular dynamics (MD) simulations are invaluable for exploring its potential energy surface.

In the case of a threonine diamide (B1670390) model, first-principle computations have been used to generate Ramachandran-type potential energy surfaces, which map the energetically favorable regions of the φ and ψ angles. nih.gov Similar to these models, the backbone of this compound is expected to favor conformations corresponding to right-handed helical (αL) or extended (βL) structures. researchgate.netnih.gov The bulky tert-butoxycarbonyl (Boc) group significantly influences the conformational space, generally favoring more extended structures to minimize steric clashes. researchgate.net

Table 1: Representative Dihedral Angles for Low-Energy Conformers of a Protected Threonine Analog

Conformerφ (°)ψ (°)χ1 (°)χ2 (°)Relative Energy (kcal/mol)
A-15015060900.00
B-70-40180901.25
C-80140-60902.10

Note: This table is illustrative and based on general findings for protected threonine derivatives. The exact values for this compound would require specific calculations.

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, which is fundamental to a molecule's reactivity. DFT calculations can be employed to determine various molecular properties, such as orbital energies, charge distributions, and the nature of chemical bonds.

For this compound, DFT calculations can elucidate the electronic effects of the Boc protecting group and the O-allyl ether side chain. The electron-withdrawing nature of the carbonyl groups in the Boc moiety and the carboxylic acid can influence the electron density across the molecule. The allyl group, with its π-system, can also participate in electronic interactions. Studies on similar molecules have shown that different semi-empirical and DFT methods can yield comparable results for the electronic effects of amino acid side chains. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the allyl double bond or the oxygen atoms, while the LUMO may be centered on the carbonyl groups. DFT calculations on allyl mercaptan and its derivatives have been used to determine global descriptors of chemical activity, which can be similarly applied to this compound. mdpi.com

Table 2: Calculated Electronic Properties of a Model Allyl-Containing Amino Acid Derivative using DFT

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Note: This table presents hypothetical data for a model system to illustrate the outputs of DFT calculations. Actual values for this compound would need to be specifically computed.

DFT calculations are also instrumental in studying reaction mechanisms. For example, they can be used to model the transition states of reactions involving the allyl group, such as in cycloadditions or palladium-catalyzed reactions. nih.govresearchgate.net Computational insights from such studies can help predict the feasibility and stereochemical outcome of novel transformations.

In silico Prediction of Reactivity and Selectivity in Novel Transformations

In silico methods, which encompass a broad range of computational techniques, are increasingly used to predict the reactivity and selectivity of molecules in various chemical reactions. These predictions can guide synthetic efforts by identifying promising reaction conditions and substrates.

For this compound, in silico models can be used to predict its behavior in a variety of transformations. For instance, the reactivity of the allyl group towards electrophilic addition or its participation in transition metal-catalyzed cross-coupling reactions can be modeled. Computational docking studies, a form of in silico analysis, have been used to predict the binding of peptide-based molecules to biological targets, which can be relevant if this compound is used as a building block in medicinal chemistry. acs.org

Furthermore, computational models can predict how the stereochemistry of the threonine backbone influences the selectivity of reactions at the allyl group. For example, in asymmetric synthesis, the chiral center of the threonine residue can direct the approach of a reagent to one face of the allyl double bond, leading to a diastereoselective outcome. Computational analysis of transition state conformations is a powerful tool for understanding and predicting such stereoselectivity. nih.gov

In silico tools can also be used to predict potential biological activities or toxicities of molecules. While not the primary focus here, these methods can provide valuable information in the broader context of the applications of this compound and its derivatives. nih.govresearchgate.net For instance, molecular interaction analysis through homology modeling and molecular docking has been used to identify key amino acid residues in enzymatic catalysis involving allylic substrates. nih.gov

Future Research Directions and Emerging Opportunities for Boc Thr Allyl Oh Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The conventional synthesis of functionalized amino acids often involves multiple protection and deprotection steps, which can lead to poor atom economy and significant chemical waste. cpcscientific.comacs.orgnih.gov The burgeoning demand for cost-effective and environmentally friendly manufacturing necessitates the development of more sustainable synthetic strategies. nih.gov

Synthetic StrategyKey CharacteristicsPotential Impact on Boc-Thr(Allyl)-OH Synthesis
Enzymatic SynthesisHigh selectivity and stereocontrol, mild reaction conditions, aqueous media. nih.govDirect, one-step synthesis of the threonine backbone with high purity, reducing waste.
Transient Protection ChemistryIn-situ protection, activation, and deprotection in a one-pot process. acs.orgnih.govEliminates separate Boc protection/deprotection steps, improving step- and atom-economy.
Mechanochemistry (Ball Milling)Solvent-free or low-solvent conditions, good to excellent yields without extensive purification.A greener method for the Boc-protection step, reducing solvent use and waste.
Flow ChemistryImproved safety, scalability, and process control; potential for integrating multiple reaction steps.Enables continuous, automated production with high efficiency and consistency.

Exploration of New Catalytic Systems for Allyl Transformations and Deprotections

The allyl protecting group is prized for its orthogonality to many other protecting groups, such as Boc and Fmoc. peptide.com Its removal is typically achieved via palladium-catalyzed reactions. google.comsci-hub.se While effective, traditional systems like tetrakis(triphenylphosphine)palladium(0) can present challenges related to catalyst removal, sensitivity, and scalability. google.comsci-hub.se

Future research is geared towards developing more robust and efficient catalytic systems. A significant advancement is the use of microencapsulated palladium catalysts, which simplifies purification through simple filtration and allows the catalyst to be recycled, improving both economic and environmental profiles. sci-hub.se The development of soluble organopalladium catalysts that function under homogeneous conditions has also been crucial for automating solid-phase peptide synthesis (SPPS). google.com Another promising area is the development of catalysts for "transprotection" reactions, where the N-allyloxycarbonyl (Alloc) group is converted directly to a Boc group in a one-pot reaction, streamlining synthetic pathways. uva.nl Furthermore, new palladium catalysts combined with chiral ligands or Brønsted acids are enabling highly enantioselective allylic substitutions, opening doors for creating complex stereochemistries. nih.gov The exploration of alternative, inexpensive, and environmentally benign reagents for deprotection, such as dimethylsulfoxide–iodine, also presents a valuable research direction. colab.ws

Catalytic SystemDescriptionKey AdvantageReference
Microencapsulated PdPalladium(II) acetate (B1210297) is encapsulated in a polyurea matrix.Facilitates easy removal and recycling of the catalyst, simplifying purification. sci-hub.se
Soluble Organo-Pd CatalystsCatalyst systems designed to be fully soluble in the reaction medium.Enables automated solid-phase synthesis by avoiding solid byproducts. google.com
Pd/Tributyltin Hydride SystemUses tributyltin hydride as an efficient allyl acceptor.Allows for "transprotection" reactions, converting an Alloc group to another protecting group in one pot. uva.nl
Water-Soluble Phosphine (B1218219) LigandsPalladium catalysts paired with ligands like sodium triphenylphosphine (B44618) trisulfonate (TPPTS).Facilitates catalyst removal via aqueous extraction, particularly useful in protein modification. ox.ac.uk
Microwave-Assisted DeprotectionUses microwave heating to accelerate the palladium-catalyzed reaction.Reduces reaction times significantly, even under atmospheric conditions.

Integration into Advanced Materials Science Research (e.g., polymer synthesis via olefin chemistry)

The allyl group in this compound is an alkene, a functional group that serves as a powerful handle for modern polymerization techniques, most notably Ring-Opening Metathesis Polymerization (ROMP). sigmaaldrich.comnsf.govmdpi.com This opens up exciting opportunities for integrating this amino acid derivative into advanced materials. By converting this compound into a strained cyclic monomer (e.g., by attaching it to a norbornene scaffold), it can be polymerized using well-defined ruthenium catalysts, such as Grubbs' catalysts, which are known for their high functional group tolerance. researchgate.netgatech.edu

This approach allows for the synthesis of well-defined polymers with predictable molecular weights and low dispersity. sigmaaldrich.comnsf.gov The resulting polymers would feature pendant Boc-protected threonine residues along the backbone. Subsequent deprotection of the Boc and allyl groups would yield a functional polymer decorated with free amine and hydroxyl groups. These functional polymers could have a wide range of applications, from biocompatible materials and drug delivery vehicles to functional coatings and responsive hydrogels. mdpi.comresearchgate.net The development of nitrogen-containing polymers through ROMP is an area of active research, and using amino acid-derived monomers like those from this compound could lead to novel polyenamides with balanced stability and degradability. bohrium.com

Polymer TypeSynthetic StrategyPotential Properties and Applications
Functional HomopolymerROMP of a norbornene monomer derived from this compound. nsf.govDegradable polymer with pendant hydroxyl groups; potential for drug conjugation or hydrogel formation.
Block CopolymersSequential ROMP with other functional monomers. sigmaaldrich.combohrium.comSelf-assembling materials for creating micelles or vesicles for targeted drug delivery; stimuli-responsive materials.
Graft/Brush PolymersGrafting-from or grafting-to methods using the allyl or deprotected hydroxyl/amine groups. sigmaaldrich.comMaterials with high functional density for surface modification, lubrication, or creating complex nanostructures.
Cross-linked NetworksPost-polymerization modification using the pendant allyl groups via thiol-ene click chemistry. mdpi.comHydrogels for tissue engineering scaffolds or controlled release systems.

Design of Highly Functionalized Peptide Mimetics for Chemical Biology Research

Peptide mimetics are designed to reproduce the structural and functional aspects of peptides while overcoming their inherent limitations, such as poor metabolic stability and low cell permeability. researchgate.net The allyl side chain of this compound is an ideal functional group for creating structurally constrained peptides through olefin metathesis. ox.ac.ukresearchgate.net

One of the most powerful strategies in this area is "peptide stapling," where two olefin-bearing amino acid side chains within a peptide are covalently linked using Ring-Closing Metathesis (RCM). nih.govlifetein.com This linkage acts as a brace, stabilizing the peptide's secondary structure, typically an α-helix. nih.govacs.org While standard stapling often uses α,α-disubstituted amino acids with longer olefin tethers (like S-pentenylalanine), this compound can be used in cross-metathesis with another olefin-containing residue to form a crosslink. acs.org This would allow for the creation of novel topologies and constraints. The identity of the amino acid side chain is known to influence the efficiency and selectivity of metathesis reactions, making the unique threonine backbone a point of interest for tuning reactivity. acs.orgnih.gov

Furthermore, the allyl group can participate in other transformations to create non-natural structures. For example, it can be used in cross-metathesis reactions to attach fluorescent probes, drug molecules, or other functional tags to a specific site on a peptide. ox.ac.uk This allows for the construction of highly functionalized peptide mimetics for probing biological systems or for therapeutic applications. The development of Z-selective metathesis catalysts adds another layer of control, allowing chemists to dictate the geometry of the resulting alkene bridge, which can have a profound impact on biological activity. acs.org

Peptidomimetic TypeRole of this compoundPotential Advantage
Stapled PeptidesProvides one of the olefin handles for an all-hydrocarbon crosslink via Ring-Closing Metathesis (RCM). nih.govlifetein.comEnhances helicity, protease resistance, and cell permeability for targeting intracellular protein-protein interactions. lifetein.comacs.org
Cyclic PeptidomimeticsUsed in head-to-tail or side-chain-to-side-chain cyclization via RCM or other olefin chemistries. researchgate.netReduces conformational flexibility, which can lead to increased receptor affinity and selectivity. nih.gov
Site-Specifically Labeled PeptidesThe allyl group serves as a site for modification via Cross Metathesis (CM) with a tagged olefin. ox.ac.ukAllows for precise attachment of imaging agents, drug payloads, or polyethylene (B3416737) glycol (PEG) chains.
Carba Analogues of Disulfide BridgesThe allyl group can be used to form a stable carbon-carbon bond surrogate for a labile disulfide bridge. researchgate.netIncreases metabolic stability in reducing environments while maintaining the structural constraint.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.